Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate is classified as a heterocyclic organic compound featuring an oxadiazole ring. The oxadiazole moiety is a five-membered ring containing two nitrogen atoms and three carbon atoms, which contributes to the compound's reactivity and biological properties. This compound is often synthesized for its potential applications in pharmaceuticals due to its bioactive characteristics.
The synthesis of methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate typically involves two main strategies:
In laboratory settings, various solvents such as dimethylformamide or tetrahydrofuran are employed to optimize yields and reaction times.
The molecular structure of methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate can be described as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to confirm the structure. For instance, characteristic peaks in IR spectra may indicate functional groups such as carbonyls (C=O) and aromatic C-H stretches .
Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate can participate in various chemical reactions:
These reactions are crucial for modifying the compound to enhance its biological activity or to create new derivatives for further study .
The mechanism of action of methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate largely depends on its interactions with biological targets:
Research indicates that the specific mechanism may vary based on structural modifications made to the parent compound.
Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate exhibits several notable physical and chemical properties:
These properties influence its handling in laboratory settings and its potential applications in drug formulation .
Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate has several scientific applications:
The versatility of this compound highlights its importance across various fields of research .
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, was initially classified as "azoxime" or "furo[ab]diazole" [1]. Despite its early discovery, significant pharmacological interest emerged only in the mid-20th century. The 1940s marked the beginning of biological evaluations, culminating in the 1960s introduction of oxolamine as the first commercial drug containing this scaffold, used clinically as a cough suppressant [1]. This breakthrough validated 1,2,4-oxadiazole’s drug-like properties and spurred intensive research.
The 1980s–2020s witnessed an exponential expansion in therapeutic applications. Pleconaril (antiviral), ataluren (Duchenne muscular dystrophy), and fasiplon (anxiolytic) exemplify clinically successful derivatives [1]. Notably, the isolation of phidianidines A/B from marine mollusks in 2011 confirmed the scaffold’s presence in natural products, exhibiting cytotoxic activity against tumor cell lines (HeLa, CaCo-2) and agonism against PTP1B and CXCR4 receptors [1]. Parallel advances in synthetic methodologies—such as optimized amidoxime-ester cyclizations and aqueous-phase syntheses—resolved early challenges of low yields and harsh conditions, enabling efficient library generation for drug screening [1] [3].
Table 1: Milestones in 1,2,4-Oxadiazole-Based Drug Development
Year | Compound | Therapeutic Area | Significance |
---|---|---|---|
1960s | Oxolamine | Antitussive | First-in-class drug |
1980s | Prenoxdiazine | Cough suppression | Improved safety profile |
1990s | Pleconaril | Antiviral | Broad-spectrum enterovirus inhibitor |
2000s | Ataluren | Duchenne muscular dystrophy | Nonsense mutation readthrough |
2011 | Phidianidine A/B | Cytotoxic/Receptor agonist | First natural 1,2,4-oxadiazoles |
2020s | SARS-CoV-2 Mpro inhibitors | Antiviral | COVID-19 drug candidates [2] |
The 1,2,4-oxadiazole ring serves as a versatile bioisostere for ester and amide functionalities, primarily due to its balanced electronic distribution, metabolic stability, and hydrogen-bonding capacity. This bioisosterism addresses critical limitations of carbonyl groups, such as susceptibility to enzymatic hydrolysis, while maintaining similar spatial and electronic profiles [1]. For instance, replacing ester linkages with 1,2,4-oxadiazoles in peptide mimetics reduces degradation by esterases, prolonging half-life in vivo [1].
Physicochemically, the ring’s moderate lipophilicity (calculated logP ~1.5–2.5) and low molecular weight (~81 g/mol for the core) facilitate drug-likeness. Its dipole moment (~3.5–4.0 D) enables dipole-dipole interactions with biological targets, while nitrogen and oxygen atoms act as hydrogen-bond acceptors, enhancing target engagement [1] [7]. In DPP-4 inhibitors for type 2 diabetes, the oxadiazole’s planar geometry allows optimal positioning within the S1 pocket of the enzyme, as demonstrated by neogliptin derivatives (IC50 = 4.3 nM) [6]. Similarly, in nematicides like tioxazafen, the ring’s stability in soil environments contributes to sustained agrochemical activity [3].
Table 2: Physicochemical Properties of Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate
Property | Value | Significance |
---|---|---|
Molecular Formula | C10H8N2O3 | Enables synthetic diversification |
Molecular Weight | 204.18 g/mol | Adheres to "fragment-like" criteria |
CAS Number | 259150-97-5 | Unique identifier for sourcing |
SMILES | COC(=O)C1=NC(=NO1)C1=CC=CC=C1 | Encodes structural features |
logP (Predicted) | ~1.8 | Balances hydrophilicity/lipophilicity |
Topological Polar Surface Area (TPSA) | 68.7 Ų | Indicates membrane permeability |
Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate (CAS: 259150-97-5) functions as a multifunctional building block in drug design, owing to its ester and phenyl substituents that enable diverse chemical transformations. Its synthesis typically follows amidoxime pathways: benzamidoxime reacts with dimethyl malonate or methyl chlorooxoacetate under basic conditions, yielding the ester-functionalized oxadiazole after cyclodehydration [4] [6]. This route achieves purities >95% and scales efficiently for gram-scale production.
In medicinal chemistry, this compound serves as:
Table 3: Bioactive Derivatives Inspired by Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate
Derivative Structure | Biological Target | Activity | Ref |
---|---|---|---|
5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole | Acetylcholine receptor (Nematodes) | LC50 = 2.4 μg/mL vs. B. xylophilus | [3] |
3-(3-Azabicyclo[2.2.1]heptan-2-yl)-5-phenyl-1,2,4-oxadiazole | DPP-4 (T2DM) | IC50 = 4.3 nM | [6] |
3-Phenyl-1,2,4-oxadiazole peptidomimetics | SARS-CoV-2 Mpro | Ki < 1 μM | [2] |
Schiff bases from hydrazide derivatives | Free radicals | DPPH scavenging (EC50 < 10 μM) | [5] |
Current research exploits this scaffold in fragment-based drug discovery (FBDD), leveraging its small size (MW = 204.18) for screening against challenging targets like protein-protein interfaces. Its crystallographic characterization confirms planar geometry, enabling precise docking studies [4] [6].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1